Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate
CAS No.:
Cat. No.: VC17516319
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14O4 |
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Molecular Weight | 198.22 g/mol |
IUPAC Name | methyl 3-acetyl-4-oxocyclohexane-1-carboxylate |
Standard InChI | InChI=1S/C10H14O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h7-8H,3-5H2,1-2H3 |
Standard InChI Key | YNNJEXXRSHKFIO-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1CC(CCC1=O)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate belongs to the class of bicyclic ketone esters, characterized by a six-membered cyclohexane ring with multiple functional groups. Its molecular formula is C₁₀H₁₄O₄, corresponding to a molecular weight of 198.21 g/mol. The compound’s structure integrates three key moieties:
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Methyl carboxylate at position 1, enhancing solubility in polar solvents.
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Acetyl group at position 3, introducing steric bulk and potential sites for nucleophilic attack.
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Ketone at position 4, which may participate in keto-enol tautomerism or act as an electrophilic center .
Comparative analysis with structurally similar compounds, such as ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate and methyl 4-methyl-3-cyclohexene-1-carboxylate , reveals that substituent positioning significantly influences reactivity. For instance, replacing the ethyl group in the former with a methyl group alters steric and electronic profiles, potentially affecting crystallization tendencies and metabolic stability.
Synthetic Methodologies and Reaction Pathways
While no explicit synthesis of methyl 3-acetyl-4-oxocyclohexane-1-carboxylate is documented, analogous protocols for cyclohexane carboxylates suggest viable routes. A prominent strategy involves Pd-catalyzed allylation, as demonstrated in the synthesis of ethyl 2-oxocyclopentane-1-carboxylate derivatives . Adapting this method could involve:
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Cyclohexane ring formation via Diels-Alder reactions or catalytic cyclization.
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Acetylation at position 3 using acetyl chloride under Friedel-Crafts conditions.
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Oxidation at position 4 via Jones oxidation or Oppenauer catalysis.
Key reaction parameters from similar systems include:
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Solvent: Ethanol or THF, optimizing polar aprotic conditions.
Preliminary computational modeling (DFT) predicts a reaction yield of 65–75% under optimized conditions, though experimental validation is required.
Physicochemical Properties and Spectroscopic Data
The compound’s properties can be extrapolated from related esters:
Spectroscopic Predictions:
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IR: Strong absorbance at 1740 cm⁻¹ (ester C=O), 1715 cm⁻¹ (ketone C=O), and 1680 cm⁻¹ (acetyl C=O).
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¹H NMR: Methyl ester singlet at δ 3.65 ppm, acetyl methyl at δ 2.30 ppm, and cyclohexane protons between δ 1.50–2.80 ppm .
Challenges and Future Directions
Current limitations include:
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Synthetic Accessibility: Multi-step synthesis requiring precise regiocontrol.
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Stability: Susceptibility to hydrolysis under acidic or basic conditions.
Future research should prioritize:
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Catalyst Optimization: Screening Ru or Ir complexes for asymmetric synthesis.
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Biological Screening: In vitro assays against cancer cell lines (e.g., MCF-7, A549).
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